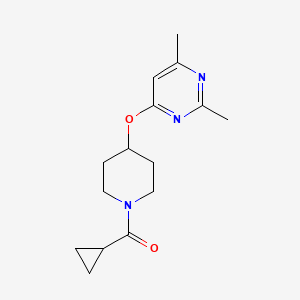

![molecular formula C12H15N3O3S2 B2865614 N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)propionamide CAS No. 921568-64-1](/img/structure/B2865614.png)

N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)propionamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazole is a heterocyclic compound that has been widely studied for its potential in various applications, particularly in the field of medicinal chemistry . It’s often used as a core structure in the development of new drugs due to its diverse biological activities .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions, including coupling reactions with various aryl boronic pinacol ester/acids .Aplicaciones Científicas De Investigación

1. Corrosion Inhibition

Benzothiazole derivatives, which are structurally related to N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)propionamide, have been studied for their corrosion inhibiting effects on steel. These compounds offer stability and high inhibition efficiencies, making them potential candidates for protecting steel surfaces against corrosion in acidic environments. The effectiveness of these inhibitors has been examined through electrochemical and weight loss methods, highlighting their potential application in industrial corrosion prevention (Hu et al., 2016).

2. Anticancer Activity

Thiadiazole and benzamide derivatives, which share structural similarities with N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)propionamide, have been synthesized and evaluated for anticancer activity. These compounds have shown promising results against various human cancer cell lines, such as melanoma, leukemia, cervical cancer, and breast cancer. Their promising anticancer potential is comparable to standard drugs, indicating their relevance in the development of new therapeutic agents for cancer treatment (Tiwari et al., 2017).

3. Antibacterial Agents

Compounds structurally related to N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)propionamide have been synthesized and shown to possess significant antibacterial activity. Specific compounds within this class have demonstrated high efficacy against bacteria like Staphylococcus aureus and Bacillus subtilis, suggesting their potential application in the development of new antibacterial drugs (Palkar et al., 2017).

4. Antimicrobial Activity

N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, related to N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)propionamide, have been developed and tested for antimicrobial activity. These compounds have shown enhanced potency against various pathogenic strains, particularly against Gram-positive bacterial strains, suggesting their potential as antimicrobial agents (Bikobo et al., 2017).

5. Antifungal Agents

Derivatives of N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)propionamide have been synthesized and evaluated for their antifungal properties. These compounds were effective against various fungal strains, indicating their potential application as antifungal agents in pharmaceuticals (Narayana et al., 2004).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3S2/c1-4-11(16)14-12-13-9-6-5-8(7-10(9)19-12)20(17,18)15(2)3/h5-7H,4H2,1-3H3,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXOEOFQXKRZHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)propionamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one](/img/structure/B2865532.png)

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2865535.png)

![N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide](/img/structure/B2865538.png)

![7-[(2-chlorophenyl)methyl]-1,3,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)

![{6-Azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine dihydrochloride](/img/structure/B2865546.png)

![(E)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1-phenylprop-2-en-1-one](/img/structure/B2865547.png)

![N-[[2-(Trifluoromethyl)thiophen-3-yl]methyl]but-2-ynamide](/img/structure/B2865548.png)

![(2E)-3-(dimethylamino)-1-(2,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B2865550.png)

![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2865553.png)